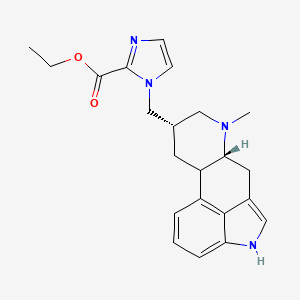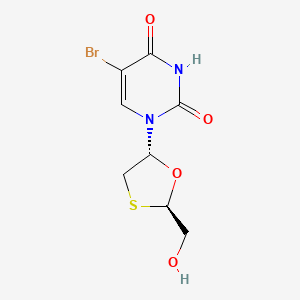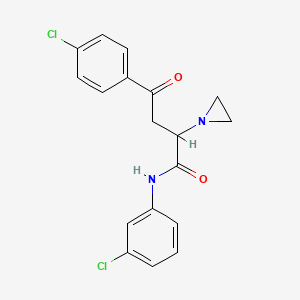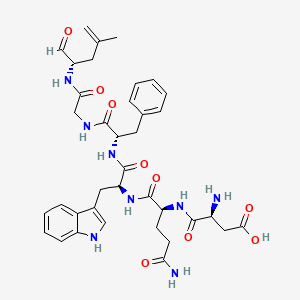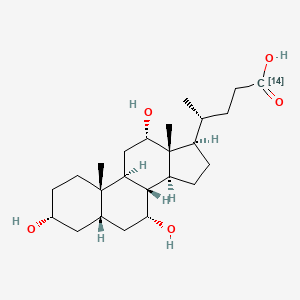
Cholic acid, (carboxy-14C)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholic acid-24-14c is a radiolabeled derivative of cholic acid, a primary bile acid produced in the liver. Cholic acid plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The radiolabeling with carbon-14 at the 24th position allows for the tracking and study of the metabolic pathways and interactions of cholic acid within biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cholic acid-24-14c involves the incorporation of carbon-14 into the cholic acid molecule. One efficient method involves the use of potassium cyanide labeled with carbon-14. The key intermediate, 23-chloro-3α, 7α, 12α-triformyloxynorcholane, is synthesized by the degradation of triformyl-protected cholic acid. This intermediate is then further processed to yield cholic acid-24-14c .
Industrial Production Methods
Industrial production of cholic acid-24-14c follows similar synthetic routes but on a larger scale. The process involves multiple steps, including the protection of functional groups, selective chlorination, and incorporation of the radiolabel. The final product is purified to ensure high radiochemical purity and specific activity suitable for research applications.
Análisis De Reacciones Químicas
Types of Reactions
Cholic acid-24-14c undergoes various chemical reactions, including:
Oxidation: Cholic acid can be oxidized to form 3-oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxo derivatives of cholic acid, which are useful for studying the metabolic pathways and interactions of bile acids.
Aplicaciones Científicas De Investigación
Cholic acid-24-14c has numerous applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of bile acids.
Biology: Helps in understanding the metabolism and transport of bile acids in biological systems.
Medicine: Used in research related to liver function, bile acid synthesis disorders, and cholesterol metabolism.
Industry: Employed in the development of pharmaceuticals and diagnostic agents.
Mecanismo De Acción
Cholic acid-24-14c exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It facilitates the emulsification and absorption of dietary fats and fat-soluble vitamins. The radiolabel allows researchers to track its movement and transformation within the body, providing insights into bile acid metabolism and its role in various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Chenodeoxycholic acid: Another primary bile acid with similar functions but different hydroxylation patterns.
Deoxycholic acid: A secondary bile acid formed by the bacterial dehydroxylation of cholic acid.
Lithocholic acid: Another secondary bile acid with distinct metabolic pathways.
Uniqueness
Cholic acid-24-14c is unique due to its radiolabeling with carbon-14, which allows for precise tracking and study of its metabolic pathways. This makes it an invaluable tool in research, providing detailed insights into the dynamics of bile acid metabolism that are not possible with non-labeled compounds .
Propiedades
Número CAS |
32447-38-4 |
|---|---|
Fórmula molecular |
C24H40O5 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](114C)pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+2 |
Clave InChI |
BHQCQFFYRZLCQQ-OZAOIJOWSA-N |
SMILES isomérico |
C[C@H](CC[14C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
